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molecular formula C13H15N B8505350 1-(4-Ethynylbenzyl)pyrrolidine

1-(4-Ethynylbenzyl)pyrrolidine

Cat. No. B8505350
M. Wt: 185.26 g/mol
InChI Key: ZQPYMFANIVJVKT-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A solution of 0.75 g (2.91 mmol) of 1-(4-trimethylsilanylethynylbenzyl)pyrrolidine in 10 mL of dichloromethane and 10 mL of methanol is combined with 2.4 mL of a 1M sodium hydroxide solution and stirred for 3 hours at ambient temperature. The reaction mixture is evaporated down and the residue is extracted with water and ethyl acetate. The organic phase is stirred with activated charcoal, filtered, and then dried over sodium sulfate. Yield: 0.4 g (74.1% of theory); C13H15N (M=185.27); calc.: molecular ion peak (M+H)+: 186; found: molecular ion peak (M+H)+: 186.
Name
1-(4-trimethylsilanylethynylbenzyl)pyrrolidine
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:9][CH:8]=1)(C)C.[OH-].[Na+]>ClCCl.CO>[C:6]([C:7]1[CH:18]=[CH:17][C:10]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:9][CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
1-(4-trimethylsilanylethynylbenzyl)pyrrolidine
Quantity
0.75 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(CN2CCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with water and ethyl acetate
STIRRING
Type
STIRRING
Details
The organic phase is stirred with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#C)C1=CC=C(CN2CCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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